Ethyl(2-methylpropyl)amine hydrochloride
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Overview
Description
Ethyl(2-methylpropyl)amine hydrochloride is a chemical compound with the molecular formula C6H16ClN. It is a white crystalline powder that serves as a versatile intermediate in the synthesis of various organic compounds. This compound is particularly significant in the pharmaceutical industry, where it is used as a building block for the production of amides and esters .
Scientific Research Applications
Ethyl(2-methylpropyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs for treating neurological disorders.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Given its potential role as a building block in the production of amides and esters , it may influence a variety of biochemical pathways, particularly those involving protein synthesis and metabolism .
Pharmacokinetics
Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its potential role as a building block in the production of amides and esters , it may have a variety of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Ethyl(2-methylpropyl)amine hydrochloride can be influenced by a variety of environmental factors. These may include temperature, pH, and the presence of other compounds or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(2-methylpropyl)amine hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes. One common method involves the reaction of ethylamine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then isolated through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylpropyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to primary or secondary amines.
Substitution: It participates in nucleophilic substitution reactions to form different alkylated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, secondary amines
Substitution: Alkylated amines
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-methyl-1-propanamine
- Isopropylamine hydrochloride
- N-methyl-2-propanamine hydrochloride
Uniqueness
Ethyl(2-methylpropyl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable hydrochloride salts makes it particularly valuable in pharmaceutical applications, where purity and stability are crucial .
Properties
IUPAC Name |
N-ethyl-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-7-5-6(2)3;/h6-7H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUWRGSSKYHVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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